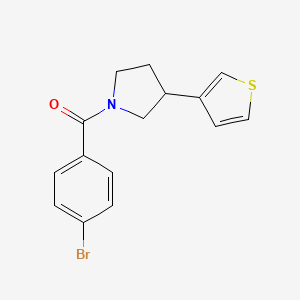

(4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-14-3-1-11(2-4-14)15(18)17-7-5-12(9-17)13-6-8-19-10-13/h1-4,6,8,10,12H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYPVNQLZKZHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyrrole Derivatives

Pyrrole rings are readily hydrogenated to pyrrolidines under high-pressure hydrogen gas (H₂) with catalysts such as Raney nickel or rhodium on alumina . For example, a pyrrole derivative synthesized via a TosMIC ([3+2] cycloaddition) reaction—reported in the synthesis of aryl pyrrole methanones—can be hydrogenated to yield the saturated pyrrolidine.

Procedure :

- React thiophen-3-carbaldehyde with methyl vinyl ketone in the presence of piperidine to form a chalcone (α,β-unsaturated ketone).

- Perform a [3+2] cycloaddition with toluenesulfonylmethyl isocyanide (TosMIC) in a basic medium (e.g., potassium carbonate) to generate 3-(thiophen-3-yl)-1H-pyrrole.

- Hydrogenate the pyrrole at 50–100 bar H₂ and 80°C using Raney nickel to yield 3-(thiophen-3-yl)pyrrolidine.

Key Considerations :

Cyclization of γ-Amino Ketones

Reductive amination of γ-amino ketones provides a direct route to pyrrolidines. For instance, reacting 4-aminobutan-2-one with thiophen-3-ylacetaldehyde in the presence of sodium cyanoborohydride yields 3-(thiophen-3-yl)pyrrolidine.

Procedure :

- Prepare thiophen-3-ylacetaldehyde via oxidation of 3-thiophenemethanol using pyridinium chlorochromate (PCC).

- React with 4-aminobutan-2-one in methanol under reflux, followed by reduction with NaBH₃CN to form the pyrrolidine ring.

Optimization :

- The use of microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes.

Acylation of Pyrrolidine with 4-Bromobenzoyl Chloride

The final step involves N-acylation of 3-(thiophen-3-yl)pyrrolidine with 4-bromobenzoyl chloride to form the target methanone.

Standard Acylation Protocol

Procedure :

- Dissolve 3-(thiophen-3-yl)pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base to scavenge HCl.

- Slowly add 4-bromobenzoyl chloride (1.2 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.

- Quench with 10% aqueous potassium carbonate, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (isopropanol).

Alternative Coupling Methods

Schotten-Baumann Reaction :

- Conduct acylation in a biphasic system (water/DCM) using 4-bromobenzoyl chloride and aqueous sodium hydroxide. This method minimizes side reactions but requires rigorous pH control.

Microwave-Assisted Acylation :

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the pyrrolidine ring and dihedral angles of 79–82° between the thiophene and aryl groups.

Challenges and Optimization

Regioselectivity in Thiophene Substitution

Purification of Polar Intermediates

- Flash chromatography (silica gel, ethyl acetate/hexane) effectively separates N-acylated pyrrolidines from unreacted starting materials.

Scalability and Industrial Applications

Continuous-Flow Hydrogenation

Green Chemistry Approaches

- Solvent-free acylation using ball milling reduces waste and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiophene groups may facilitate binding to these targets, while the pyrrolidine moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Bromophenyl Derivatives

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Refs. 13–15) share the 4-bromophenyl group but replace the pyrrolidine-thiophene system with a pyrazole ring. Key differences include:

- Heterocycle Rigidity : Pyrazole (6π-aromatic) vs. pyrrolidine (saturated, flexible).

- Substituent Effects : Fluorophenyl (smaller, lipophilic) vs. thiophen-3-yl (π-conjugated, sulfur-containing).

- Biological Activity: Pyrazole derivatives are often explored as anti-inflammatory or antimicrobial agents, whereas pyrrolidine-thiophene hybrids may target neurological receptors (e.g., cannabinoid CB1) .

Table 1: Comparison with Pyrazole Analogs

Pyrrole- and Indole-Derived Cannabinoids

highlights pyrrole-derived cannabinoids with side chains analogous to the thiophen-3-yl-pyrrolidine group. For example, compounds with morpholinoethyl or alkyl chains at the pyrrole’s 3-position show:

Thiophene-Containing Pyrrolidine Methanones

lists 1-(3-{[6-(dimethylamino)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, which shares the pyrrolidine-thiophene core but includes a pyrimidine-oxy substituent. Differences include:

- Electronic Effects : The pyrimidine-oxy group introduces hydrogen-bonding capacity vs. the bromophenyl’s hydrophobic/electron-withdrawing nature.

- Bioactivity : Pyrimidine derivatives often target kinase inhibitors, whereas bromophenyl groups are common in CNS-targeting molecules.

Table 2: Comparison with Thiophene-Pyrrolidine Analogs

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The thiophen-3-yl group enhances π-stacking in receptor binding compared to pyrazole or morpholine substituents .

- Synthetic Accessibility : Bromophenyl-pyrrolidine hybrids are synthesized via Suzuki-Miyaura coupling (thiophene introduction) or reductive amination (pyrrolidine formation), as seen in .

- Thermodynamic Stability : Crystallographic data (e.g., ) suggests bromophenyl derivatives exhibit higher melting points (~200–230°C) compared to fluorophenyl analogs, likely due to halogen bonding .

Biological Activity

(4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and possible applications based on recent research findings.

The compound is typically synthesized through multi-step organic reactions, prominently utilizing the Suzuki-Miyaura coupling reaction . This palladium-catalyzed process involves cross-coupling between an aryl halide and an organoboron compound, yielding high purity and efficiency. The compound's structure features a bromophenyl group and a thiophene ring, contributing to its unique electronic and steric properties.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . In vivo experiments demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent. Specifically, it exhibited high antiproliferative activity against liver cancer cell lines (SMMC-7721), with an IC50 value indicating effective inhibition of cell growth .

The underlying mechanisms for the antitumor activity appear to involve inhibition of telomerase activity. Telomerase is critical for maintaining the telomeres of cancer cells, allowing them to proliferate indefinitely. The compound has been shown to selectively target telomerase, making it a candidate for further development as a therapeutic agent .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been evaluated for its ability to inhibit specific enzymes. Preliminary results indicate potential activity against various enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or as part of combination therapies in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone | Lacks bromophenyl group | Moderate enzyme inhibition |

| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | No thiophene ring | Limited antitumor activity |

The presence of both bromophenyl and thiophene groups in this compound enhances its biological activity compared to these similar compounds, indicating a synergistic effect that warrants further investigation.

Case Studies

Several case studies have been documented focusing on the biological activity of this compound:

- Study on Antiproliferative Effects : A study involving various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The results were promising enough to suggest that this compound could be developed into a lead drug candidate for cancer therapy .

- Mechanistic Study : Another investigation focused on elucidating the molecular mechanisms behind the observed anticancer effects. The study revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone?

The synthesis typically involves coupling a 4-bromobenzoyl chloride derivative with a substituted pyrrolidine. A base-mediated nucleophilic acyl substitution reaction is commonly employed. For example, reacting 4-bromobenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C for 12–24 hours. Triethylamine or DMAP can act as catalysts to enhance yield (up to 65–75% after purification via column chromatography) . Optimization of solvent polarity and reaction time is critical to avoid side reactions involving the thiophene ring .

Basic: Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR can confirm the connectivity of the pyrrolidine, thiophene, and bromophenyl moieties. Key signals include the carbonyl carbon (~165–170 ppm in C NMR) and deshielded protons adjacent to the bromine atom (7.2–7.8 ppm in H NMR) .

- IR Spectroscopy : A strong carbonyl stretch (~1640–1680 cm) and C-Br vibration (~560 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and isotopic pattern consistent with bromine (1:1 ratio for Br/Br) .

Advanced: How can computational chemistry predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the compound’s 3D conformation, electron density distribution, and frontier molecular orbitals (HOMO/LUMO). Molecular docking studies (using AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can predict binding affinities. For instance, the thiophene ring’s sulfur atom may engage in π-π stacking or hydrophobic interactions, while the bromophenyl group contributes to steric bulk .

Advanced: What strategies mitigate degradation during experimental workflows?

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring or hydrolysis of the ketone .

- Handling : Use amber vials to shield against UV-induced decomposition. Avoid prolonged exposure to polar protic solvents (e.g., water, methanol) to preserve the carbonyl group .

Basic: How is the compound’s purity validated in drug discovery contexts?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for biological assays .

- Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced: What crystallographic methods resolve its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) can determine bond lengths, angles, and packing motifs. For example, the dihedral angle between the bromophenyl and pyrrolidine-thiophene planes often ranges from 45–65°, influencing solubility and crystallinity . R-factors <0.05 indicate high data quality .

Advanced: How do substituents influence its biological activity?

- Thiophene Modification : Replacing the 3-thiophenyl group with furan reduces metabolic stability but enhances solubility.

- Bromine Position : Para-bromo on the phenyl ring improves halogen bonding with target proteins, while meta-substitution diminishes activity .

Structure-Activity Relationship (SAR) studies require iterative synthesis and bioassays (e.g., IC determination in enzyme inhibition assays) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How is its stability profiled under physiological conditions?

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours. The carbonyl group is prone to hydrolysis at pH >8 .

- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Kinetic assays (e.g., surface plasmon resonance) reveal reversible binding to enzymes like cytochrome P450 3A4 (CYP3A4), with values in the µM range. Competitive inhibition is inferred from Lineweaver-Burk plots, suggesting the compound occupies the active site . Molecular dynamics simulations (100 ns trajectories) further show stable hydrogen bonds between the pyrrolidine nitrogen and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.